methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-9-10-20(2)25(17-19)30-13-15-31(16-14-30)28-29-24-18-21(27(34)35-3)11-12-23(24)26(33)32(28)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGEOAHGAHRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a quinazoline core, which is known for its pharmacological significance. The presence of the piperazine moiety is particularly noteworthy as it contributes to the compound's interaction with various biological targets.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit a broad spectrum of antimicrobial activities. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Methyl 2-[...] | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in vitro against various cancer cell lines. Studies suggest that it induces apoptosis and inhibits cell proliferation.
Case Study:
In a study involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity.
Antiviral Activity
Preliminary studies have indicated that this compound may possess antiviral properties, particularly against HIV. Molecular docking studies have shown promising binding affinities to the integrase enzyme, suggesting potential as an HIV integrase inhibitor.
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Key factors influencing its efficacy include:
- Substitution on the Piperazine Ring : Variations in the substituents can alter receptor binding and enhance activity.
- Quinazoline Core Modifications : Changes to the functional groups on the quinazoline ring can impact both potency and selectivity for biological targets.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methyl group addition on piperazine | Increased binding affinity |
| Hydroxyl group on quinazoline | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
